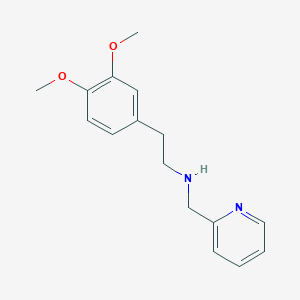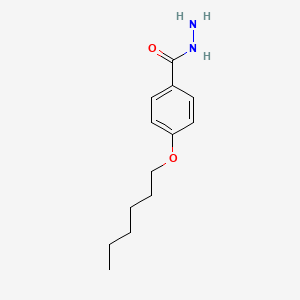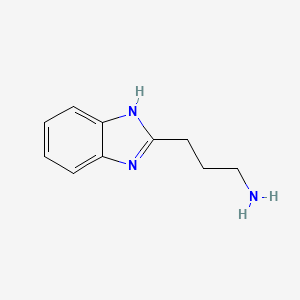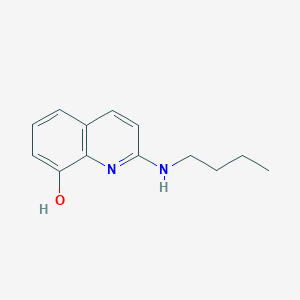
1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” is an organic compound that belongs to the class of aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” and its derivatives has been a subject of research in various studies . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .
Molecular Structure Analysis
The molecular structure of “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” has been analyzed in several studies . The most stable geometry of the molecule has been determined from the potential energy scan by varying the S17 C15 O18 H19 and N16 C12 C3 C4 dihedral angles at B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” have been studied in various contexts . These studies have shown that these compounds show moderate to significant antifungal activity against various fungi and oomycetes in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” have been analyzed in several studies . The compound has a molecular weight of 234.28 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .
Applications De Recherche Scientifique
Chemical Properties
“1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It has a molecular weight of 218.28 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biological Activities
Thiazoles, including “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone”, have been found to have diverse biological activities . They have been used in the development of compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Antimicrobial Potential
Some derivatives of thiazole have shown good antimicrobial potential . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antimicrobial drugs.
Antiretroviral Drug Development
Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antiretroviral drugs.
Antifungal Drug Development
Thiazoles are also found in Abafungin, an antifungal drug . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antifungal drugs.
Antineoplastic Drug Development
Thiazoles are found in Tiazofurin, an antineoplastic drug . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antineoplastic drugs.
Antihypertensive Activity
Thiazole derivatives have been observed to have antihypertensive activity . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antihypertensive drugs.
Anti-inflammatory Activity
Thiazole derivatives have been observed to have anti-inflammatory activity . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new anti-inflammatory drugs.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone. For instance, the compound’s solubility in various solvents may affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances.
Propriétés
IUPAC Name |
1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7(14)10-9(13-11(12)15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPGKJPVSSNDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368102 |
Source


|
| Record name | 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |
CAS RN |
206555-66-0 |
Source


|
| Record name | 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)
amine](/img/structure/B1270993.png)



![3-[Benzyl(methyl)amino]propanenitrile](/img/structure/B1271003.png)







